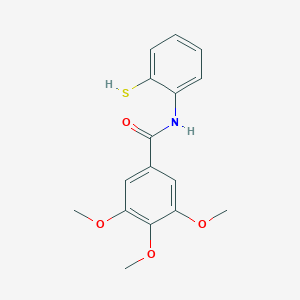![molecular formula C23H21N5O3S B399698 N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B399698.png)
N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, a benzotriazole moiety, and a carbamothioyl linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Introduction of Methoxyphenyl Group: The benzotriazole intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to introduce the methoxyphenyl group.
Formation of Carbamothioyl Linkage: The resulting compound is further reacted with thiocarbamoyl chloride to form the carbamothioyl linkage.
Final Coupling: The final step involves coupling the intermediate with 2-methoxy-3-methylbenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzotriazole moiety, in particular, is known for its ability to interact with metal ions and proteins, potentially influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea stands out due to its unique combination of functional groups. The presence of both methoxy and benzotriazole moieties, along with the carbamothioyl linkage, provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H21N5O3S |
|---|---|
Molecular Weight |
447.5g/mol |
IUPAC Name |
2-methoxy-N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H21N5O3S/c1-14-5-4-6-18(21(14)31-3)22(29)25-23(32)24-15-7-12-19-20(13-15)27-28(26-19)16-8-10-17(30-2)11-9-16/h4-13H,1-3H3,(H2,24,25,29,32) |
InChI Key |
UKCRXVAOPKOFQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2,4-dimethylphenoxy)acetyl]-N'-(2-hydroxy-3,5-dimethylphenyl)thiourea](/img/structure/B399618.png)


![2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B399624.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B399625.png)

![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B399627.png)
![N-{[4-(propanoylamino)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B399630.png)

![4-(propan-2-yloxy)-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B399635.png)


